Enantiomeric Purity vs. Racemic Mixtures: Stereochemical Definition for Reproducible SAR
CAS 1807940-07-3 is specified as the single enantiomer (2S,3R) with two defined stereocenters, whereas the commonly listed racemic mixture (CAS 1808069-30-8; rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine) contains an equimolar mixture of (2S,3R) and (2R,3S) enantiomers . The target compound has a defined ChemSpider entry confirming 2 of 2 defined stereocenters, with a monoisotopic mass of 267.090518 Da . In aminopyrazole-based kinase inhibitor programs, individual enantiomers can exhibit >10-fold differences in biochemical potency; for example, in the LRRK2 inhibitor series, stereochemical configuration at analogous positions directly modulated both biochemical IC50 and cellular target engagement [1]. The racemic free base (CAS 1808069-30-8, MW 195.26) lacks stereochemical definition and salt-form solubility advantages, introducing uncontrolled variables in SAR campaigns.
| Evidence Dimension | Stereochemical definition (number of defined stereocenters) |
|---|---|
| Target Compound Data | 2 defined stereocenters – (2S,3R) absolute configuration; MW 268.18 (dihydrochloride salt); ChemSpider ID 128926576 |
| Comparator Or Baseline | 0 defined stereocenters – rac-(2R,3S) (CAS 1808069-30-8, free base, MW 195.26); (2R,3S) enantiomer (CAS 1820575-94-7, free base); (2S,3S) diastereomer (listed under CAS 1807940-07-3 on ChemSpider) |
| Quantified Difference | Single enantiomer vs. racemic mixture (50:50 enantiomeric ratio) or alternative diastereomer; potential >10-fold potency differential between enantiomers based on class precedent |
| Conditions | Structural verification by ChemSpider (Royal Society of Chemistry); class-level inference from aminopyrazole kinase inhibitor SAR literature |
Why This Matters
Procuring the defined (2S,3R) enantiomer eliminates the confounding factor of unknown enantiomeric composition, ensuring that biological assay results reflect the activity of a single molecular entity rather than a mixture of potentially antagonistic stereoisomers.
- [1] Estrada, A. A., Chan, B. K., Baker-Glenn, C., et al. (2014). Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry, 57(3), 921–936. View Source
